3-[(5-Nitropyridin-2-yl)amino]phenol
Overview
Description
3-[(5-Nitropyridin-2-yl)amino]phenol is an organic compound that features a phenol group substituted with an amino group linked to a nitropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Nitropyridin-2-yl)amino]phenol typically involves the reaction of 5-nitropyridin-2-amine with a phenol derivative under specific conditions. One common method involves stirring a solution of ethyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate in dichloromethane with 6-methyl-3-nitropyridin-2-amine at room temperature for several days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Nitropyridin-2-yl)amino]phenol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of catalysts such as manganese complexes to form quinones.
Common Reagents and Conditions
Oxidation: Catalysts like manganese complexes in tetrahydrofuran (THF) are commonly used.
Reduction: Tin(II) chloride in aqueous or organic solvents is a typical reducing agent.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring specific solvents and temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
3-[(5-Nitropyridin-2-yl)amino]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(5-Nitropyridin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound can act as a substrate for enzymes like catecholase or tyrosinase, leading to the formation of quinones . These reactions often involve the transfer of electrons and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(5-Nitropyridin-2-yl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[(5-nitropyridin-2-yl)amino]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-3-1-2-8(6-10)13-11-5-4-9(7-12-11)14(16)17/h1-7,15H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZDEXKJKJWWRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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